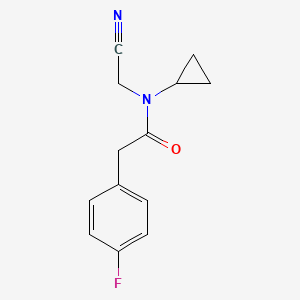

![molecular formula C21H13ClF3N3O3 B2429473 2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 282523-33-5](/img/structure/B2429473.png)

2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

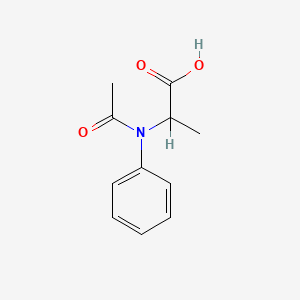

The compound contains several functional groups including a benzimidazole ring, a nitro group (-NO2), a trifluoromethyl group (-CF3), and a benzyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced to compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds containing the benzimidazole moiety, including derivatives similar to the specified chemical, have been explored for their antimicrobial and anticancer properties. Notably, N,2,6-trisubstituted 1H-benzimidazole derivatives were designed, synthesized, and evaluated in vitro, revealing potent antibacterial compounds against methicillin-susceptible and resistant Staphylococcus aureus. Furthermore, these compounds exhibited the ability to kill various cancer cell lines such as HepG2, MDA-MB-231, MCF7, RMS, and C26 with low µM IC50 values. Computational ADMET profiling and docking studies were also conducted to assess potential protein targets responsible for their biological activities, highlighting the pharmacological potential of these compounds (Pham et al., 2022).

Ring-Ring Interconversions

Another study focused on ring-ring interconversions involving compounds structurally related to the specified chemical. This work aimed to investigate the effect of substituents on the thiazole moiety in the ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles with hydrochloric acid. The outcomes of these reactions could potentially introduce new tricyclic systems with quasi-planar geometry, suggesting promising pharmacological applications (Billi et al., 2000).

Synthesis and Evaluation of Novel Derivatives

Further research involved the synthesis and evaluation of novel 2-substituted-1H-benzimidazole derivatives, showcasing the versatility of these compounds in creating various structures with potential antimicrobial activity. This underlines the significance of the benzimidazole moiety in developing new therapeutic agents (Abdellatif et al., 2013).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with a similar trifluoromethyl group have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is hypothesized that the compound may interact with its targets, possibly leading to changes in the function of the target proteins or enzymes .

Biochemical Pathways

It is likely that the compound’s interaction with its targets could influence various downstream effects, potentially altering cellular processes .

Pharmacokinetics

The compound’s bioavailability, which is influenced by these properties, is crucial for its efficacy .

Result of Action

Based on its potential targets, it may influence the function of peripheral sensory trigeminal nerves .

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF3N3O3/c22-16-6-4-14(5-7-16)20-26-18-9-8-17(28(29)30)11-19(18)27(20)31-12-13-2-1-3-15(10-13)21(23,24)25/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPNIWIAVMOVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2429402.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2429406.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2429407.png)

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)

![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B2429412.png)